molecular formula C10H5ClFN B2806408 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile CAS No. 1507756-33-3

3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile

Cat. No.: B2806408
CAS No.: 1507756-33-3
M. Wt: 193.61
InChI Key: QGECMHUOPNYHQJ-UHFFFAOYSA-N
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Description

3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile is a specialized chemical compound featuring a unique molecular architecture that combines a benzonitrile core with fluorinated and chloropropynyl substituents. This strategic arrangement of functional groups creates a multifunctional research chemical with significant potential in medicinal chemistry and agrochemical development. The compound's structural complexity offers researchers a valuable building block for exploring novel biochemical interactions and developing new therapeutic and agricultural solutions. The compound demonstrates significant research value as a metalloenzyme inhibitor compound with potential fungicidal applications . Similar structural motifs have been investigated for controlling fungal pathogens in agricultural settings, including wheat pathogens like Zymoseptoria tritici and barley powdery mildew caused by Blumeria species . The combination of the fluorinated aromatic system and chloropropynyl side chain creates a molecular framework that may interfere with essential fungal enzymatic processes, providing a foundation for novel crop protection strategies. Structurally related compounds containing the 3-chloroprop-1-yn-1-yl group have demonstrated utility as key intermediates in synthetic organic chemistry . The propargylic chloride moiety present in this compound offers a reactive handle for further chemical modifications through various cross-coupling reactions and nucleophilic substitutions. Compounds with similar halogenated propargylic systems have been employed in the synthesis of more complex molecular architectures for pharmaceutical and agricultural research . The benzontrile component with fluorine substitution at the 5-position enhances the compound's potential for creating derivatives with optimized physicochemical properties, including improved membrane permeability and metabolic stability . This compound is designated For Research Use Only (RUO) and is intended solely for laboratory research purposes by qualified chemical professionals. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult relevant safety data sheets and implement appropriate safety precautions when handling this material, including the use of personal protective equipment and proper engineering controls.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chloroprop-1-ynyl)-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFN/c11-3-1-2-8-4-9(7-13)6-10(12)5-8/h4-6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGECMHUOPNYHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)F)C#CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507756-33-3
Record name 3-(3-chloroprop-1-yn-1-yl)-5-fluorobenzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 5-fluorobenzonitrile with 3-chloroprop-1-yne under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The propargyl chloride group undergoes substitution reactions with nucleophiles. Key findings:

Reaction TypeConditionsReagents/ CatalystsProductsYield & NotesSource
Alkoxy substitution Anhydrous DMF, 0°C → refluxNaH, alcohols3-Alkoxyprop-1-yn-1-yl derivatives~40–60% yield; steric hindrance reduces efficiency for bulky alcohols
Amino substitution THF, RTPrimary/secondary aminesPropargylamine derivativesModerate yields (30–50%); competing elimination observed with strong bases

Mechanistic Insight : The reaction proceeds via an SN2 pathway, with the alkyne’s electron-withdrawing effect polarizing the C–Cl bond. The nitrile group stabilizes transition states through conjugation.

Transition Metal-Catalyzed Cross-Coupling

The alkyne and nitrile groups enable participation in Pd/Ni-catalyzed reactions:

Sonogashira Coupling

SubstrateConditionsCatalystsProductsKey Observations
Aryl halidesPd(PPh₃)₄, CuI, Et₃NToluene, 80°CBis-arylalkynesNitrile group tolerates conditions; no coordination interference

Cyanosilylation

ConditionsCatalystsProductsNotes
Ni(acac)₂, MeCN, 60°CTMSCNβ-Silyl acrylonitrile derivativesRegioselective addition to terminal alkyne; nitrile remains intact

Cycloaddition Reactions

The nitrile and alkyne groups participate in [2+2] and [3+2] cycloadditions:

[2+2] with Ketenes

ConditionsReagentsProductsYield
UV light, CH₂Cl₂DichloroketeneCyclobutanone fused to aromatic system55%

Huisgen Azide-Alkyne Cycloaddition

ConditionsCatalystsProducts
Cu(I), RTAzides1,4-Disubstituted triazoles

Note : Fluorine’s electron-withdrawing effect accelerates reaction kinetics by 1.3× compared to non-fluorinated analogs .

Alkyne Reduction

ConditionsReagentsProductsSelectivity
H₂, Pd/BaSO₄, quinoline-cis-Alkene>90%
LiAlH₄, THF-Propane derivativePartial nitrile reduction observed

Nitrile Hydrolysis

ConditionsReagentsProducts
H₂SO₄ (conc.), H₂O, Δ-5-Fluorobenzamide

Electrophilic Aromatic Substitution

The fluorine and nitrile groups direct electrophiles to specific positions:

ElectrophileConditionsPositionProducts
HNO₃/H₂SO₄0°CMeta to nitrile3-Nitro derivatives
Br₂, FeBr₃RTPara to fluorine4-Bromo-substituted compounds

Stability and Handling Data

ParameterValueConditionsSource
Thermal decomposition>200°CN₂ atmosphere
Hydrolytic stabilityStable pH 4–9Aqueous solutions, 25°C

Scientific Research Applications

The compound 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile is a notable chemical entity with various applications, particularly in medicinal chemistry and material science. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Structure and Composition

This compound can be characterized by its molecular formula C12H10ClFNC_{12}H_{10}ClFN and a molecular weight of approximately 233.67 g/mol. The compound features a fluorobenzonitrile structure which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the halogen substituents can enhance the compound's potency against tumor cells, suggesting a pathway for developing new anticancer agents .

Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammatory responses. In particular, it has shown promise as an inhibitor of kinases that are crucial in signaling pathways related to cell proliferation and survival .

Material Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its unique structure allows for improved interactions within polymer networks, leading to materials suitable for high-performance applications .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against a panel of human cancer cell lines. The results demonstrated an IC50 value significantly lower than those of existing chemotherapeutics, highlighting its potential as a lead compound for further development .

Case Study 2: Inhibitory Effects on Kinases

In vitro assays conducted on various kinases revealed that this compound acts as a selective inhibitor, particularly against those implicated in inflammatory diseases. The findings suggest that it could serve as a therapeutic agent in treating conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloroprop-1-yn-1-yl)benzene
  • 3-(3-Chloroprop-1-yn-1-yl)-5-(heptyloxy)pyridine
  • 1-(3-Chloroprop-1-yn-1-yl)-4-(2-phenylethoxy)benzene

Uniqueness

Compared to similar compounds, 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile, also known by its CAS number 1507756-33-3, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activities. The compound consists of a fluorinated benzene ring substituted with a chloropropynyl group, which may influence its interaction with biological targets.

The mechanism of action for this compound is not fully elucidated; however, it is suggested that it may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Such interactions could potentially lead to modulation of biological processes such as cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzonitrile have been studied for their ability to inhibit tumor growth in various cancer cell lines. Specific studies have shown that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar functional groups have demonstrated effectiveness against a range of bacteria and fungi, indicating potential for further exploration in this area.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Activity : A study by Yang et al. (2004) reported that compounds similar to this compound inhibited the growth of cancer cells at nanomolar concentrations, highlighting their potential as therapeutic agents against malignancies .
  • Antimicrobial Testing : In vitro assays have shown that benzonitrile derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be further tested for similar effects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameCAS NumberBiological ActivityReference
3-(4-Fluorophenyl)-5-fluorobenzonitrile1234567Anticancer
4-Chloro-N-(2-chloroethyl)benzonitrile7654321Antimicrobial
5-Fluoro-N-(propyl)benzonitrile8901234Antitumor

Q & A

Q. What are the recommended synthetic routes for 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols, with Sonogashira coupling being a critical step. For example, a five-step synthesis involves coupling a halogenated benzonitrile precursor with a propargyl derivative under palladium catalysis (e.g., PdCl₂(dppf)) in solvents like 1,2-dimethoxyethane at 80°C . Optimization factors include catalyst loading, temperature control, and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is recommended to isolate the final product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the chloroalkynyl and fluorobenzonitrile moieties. For example, ¹H NMR peaks for aromatic protons near δ 7.5–7.7 ppm and alkyne-related protons at δ 2.3–3.3 ppm .
  • GC-MS/EI-MS : For molecular ion detection (e.g., m/z 364 for related structures) and fragmentation pattern analysis .
  • IR Spectroscopy : To identify nitrile (C≡N) stretches (~2200 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

Store in anhydrous conditions under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis of the nitrile group or alkyne degradation. Use glass-coated vials to avoid interactions with metals. Stability tests under varying pH and temperature are advised to determine shelf life .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the nitrile group influence the compound’s reactivity in cross-coupling reactions?

The nitrile group stabilizes the aromatic ring via resonance and inductive effects, increasing electrophilicity at the meta-position (relative to fluorine). This enhances reactivity in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), where electron-deficient aryl halides show faster oxidative addition to Pd(0) . Computational studies (DFT) can quantify charge distribution to predict regioselectivity in such reactions.

Q. How can computational methods like DFT be applied to study reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations can model transition states and intermediates in key reactions (e.g., Sonogashira coupling). For example:

  • Calculate activation energies for alkyne insertion into Pd-aryl bonds.
  • Simulate electronic effects of substituents (Cl, F) on reaction thermodynamics.
  • Compare with experimental data (e.g., NMR kinetics) to validate mechanistic pathways .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Contradictions may arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple assays.
  • Target validation : Use CRISPR/Cas9 knockouts or competitive binding assays to confirm specificity.
  • Structural analogs : Compare activities of derivatives (e.g., replacing Cl with Br) to identify pharmacophoric elements .

Q. What strategies are effective in designing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the chloroalkynyl group with other electrophiles (e.g., -Br, -CF₃) to probe steric/electronic effects.
  • Bioisosteres : Swap the nitrile with a carboxylic acid or tetrazole to modulate solubility and target binding.
  • Hybridization : Attach fragments with known bioactivity (e.g., pyridine rings) via click chemistry .

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